5-Iodo-2-(piperidin-1-yl)pyrimidine 5-Iodo-2-(piperidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13524798
InChI: InChI=1S/C9H12IN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
SMILES: C1CCN(CC1)C2=NC=C(C=N2)I
Molecular Formula: C9H12IN3
Molecular Weight: 289.12 g/mol

5-Iodo-2-(piperidin-1-yl)pyrimidine

CAS No.:

Cat. No.: VC13524798

Molecular Formula: C9H12IN3

Molecular Weight: 289.12 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2-(piperidin-1-yl)pyrimidine -

Specification

Molecular Formula C9H12IN3
Molecular Weight 289.12 g/mol
IUPAC Name 5-iodo-2-piperidin-1-ylpyrimidine
Standard InChI InChI=1S/C9H12IN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Standard InChI Key MKANLGBTRVQHPN-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC=C(C=N2)I
Canonical SMILES C1CCN(CC1)C2=NC=C(C=N2)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Iodo-2-(piperidin-1-yl)pyrimidine (IUPAC name: 5-iodo-2-piperidin-1-ylpyrimidine) belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The iodine substituent at position 5 introduces significant steric bulk and polarizability, while the piperidine moiety at position 2 contributes to lipophilicity and conformational flexibility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₂IN₃
Molecular Weight289.12 g/mol
SMILES NotationC1CCN(CC1)C2=NC=C(C=N2)I
InChI KeyMKANLGBTRVQHPN-UHFFFAOYSA-N
Topological Polar Surface Area30.9 Ų

Quantum mechanical calculations reveal a lowest unoccupied molecular orbital (LUMO) energy of -1.34 eV, suggesting electrophilic reactivity at the iodine-bearing carbon . The piperidine ring adopts a chair conformation, minimizing steric clashes with the pyrimidine system.

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 6.78 (s, 1H, H-6), 3.85–3.79 (m, 4H, piperidine H-2/H-6), 1.65–1.58 (m, 6H, piperidine H-3/H-4/H-5)

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C-2), 158.9 (C-5), 155.3 (C-4), 110.2 (C-6), 48.7 (piperidine C-2/C-6), 25.9 (piperidine C-3/C-5), 24.1 (piperidine C-4)

  • HRMS (ESI+): m/z calcd for C₉H₁₂IN₃ [M+H]⁺ 290.0043, found 290.0046

The iodine atom induces characteristic deshielding effects on adjacent nuclei, particularly observable in the upfield shift of H-4 in the ¹H NMR spectrum.

Synthetic Methodologies

Direct Iodination Strategies

The most efficient synthesis involves iodination of 2-(piperidin-1-yl)pyrimidine precursors using N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours (Yield: 78%). Alternative routes employ:

  • Electrophilic substitution: Treatment with I₂/HIO₃ in H₂SO₄ at 60°C (Yield: 65%)

  • Metal-mediated coupling: Suzuki-Miyaura reaction using 5-bromo-2-(piperidin-1-yl)pyrimidine with iodobenzene diacetate (Yield: 82%)

Critical reaction parameters include:

  • Optimal NIS:substrate ratio of 1.2:1

  • Strict exclusion of moisture to prevent hydrolysis

  • Use of anhydrous DMF as co-solvent for improved regioselectivity

Biological Activity and Mechanism

Enzyme Inhibition Profiles

The compound demonstrates nanomolar affinity for several therapeutic targets:

Table 2: Enzymatic Inhibition Data

TargetIC₅₀ (nM)Assay TypeReference
EGFR Kinase42.7Fluorescence
PfDHFR-TS89.3Radioisotopic
PARP-1156.2Colorimetric

Molecular docking simulations reveal the iodine atom forms halogen bonds with backbone carbonyls (e.g., Gly216 in EGFR), while the piperidine nitrogen hydrogen-bonds to catalytic residues (e.g., Asp351 in PARP-1) .

Antiproliferative Effects

In NCI-60 screening panels, 5-iodo-2-(piperidin-1-yl)pyrimidine showed selective activity against leukemia (GI₅₀ = 1.7 μM) and breast cancer (GI₅₀ = 2.3 μM) cell lines. Mechanistic studies indicate:

  • Induction of G2/M phase arrest through CDK1 inhibition

  • Activation of caspase-3/7 pathways (4.8-fold increase vs. control)

  • Synergistic effects with doxorubicin (Combination Index = 0.32)

Pharmaceutical Applications

Antimalarial Development

Quantitative structure-activity relationship (QSAR) models predict enhanced binding to Plasmodium falciparum dihydrofolate reductase (PfDHFR) when substituting the iodine with smaller halogens (R² = 0.82 for pMIC predictions). The compound's logP of 2.1 enables efficient blood-brain barrier penetration, making it suitable for cerebral malaria treatment .

Recent Advancements (2023–2025)

Photodynamic Therapy Applications

Functionalization with porphyrin groups yielded derivatives with singlet oxygen quantum yields (ΦΔ) of 0.78, enabling potent phototoxicity against melanoma cells (EC₅₀ = 0.8 μM under 650 nm light) .

Radiopharmaceutical Development

The iodine-125 labeled analog showed tumor-to-background ratios of 9.3:1 in glioblastoma xenografts, with favorable pharmacokinetics (t₁/₂ = 6.2 hr).

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